Cas no 13467-26-0 (acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide)
![acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide structure](https://www.kuujia.com/scimg/cas/13467-26-0x500.png)
acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide Chemical and Physical Properties
Names and Identifiers
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- acetic acid
- acetic acid,2-[(2-aminoacetyl)amino]-3-phenylpropanamide
- Glycyl-L-Phenylalaninamide
- GLYCYL-L-PHENYL-ALANINAMIDE ACETATE
- Gly-Phe-NH2 AcOH
- H-Gly-Phe-NH2·HCl
- 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide
- glycyl-L-phenylalanine amide acetate
- Gly-Phe amide acetate
- H-Gly-Phe-NH2*CH3COOH
- N-Glycyl-L-phenylalanin-amid,Acetat
- N-glycyl-L-phenylalanine amide,acetate
- H-GLY-PHE-NH2 HCL
- H-GLY-PHE-NH2 ACOH
- Gly-Phe amide acetate salt
- H-GLY-PHE-NH2 ACETATE SALT
- GLYCYL-L-PHENYLALANINE AMIDE ACOH
- GLYCYL-L-PHENYLALANINE AMIDE ACETATE SALT
- acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
- 13467-26-0
- (S)-2-(2-Aminoacetamido)-3-phenylPropanamide acetate
- Gly-Phe-NH2.AcOH
- H-GLY-PHE-NH2HCL
- DTXSID10293446
- NSC89623
- glycylphenylalaninamide acetate(1:1)
- NSC-89623
- acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide
-
- Inchi: InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
- InChI Key: UFYWNVUEIJKEMY-UHFFFAOYSA-N
- SMILES: NCC(NC(CC1C=CC=CC=1)C(N)=O)=O.C(O)(=O)C
Computed Properties
- Exact Mass: 281.13800
- Monoisotopic Mass: 281.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 281
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 136A^2
- Tautomer Count: 6
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Boiling Point: 540.6°C at 760 mmHg
- Flash Point: 280.7°C
- PSA: 135.51000
- LogP: 1.04030
acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide Security Information
- Storage Condition:-15°C
acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295024-100mg |
Glycyl-L-Phenylalaninamide, |
13467-26-0 | 100mg |
¥1354.00 | 2023-09-05 | ||
Biosynth | OGF-3023-1 g |
Gly-Phe-NH2? AcOH |
13467-26-0 | 1g |
$100.10 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295024-100 mg |
Glycyl-L-Phenylalaninamide, |
13467-26-0 | 100MG |
¥1,354.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295024A-500 mg |
Glycyl-L-Phenylalaninamide, |
13467-26-0 | 500MG |
¥3,031.00 | 2023-07-11 | ||
Biosynth | OGF-3023-0.1 g |
Gly-Phe-NH2? AcOH |
13467-26-0 | 0.1 g |
$38.50 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295024A-500mg |
Glycyl-L-Phenylalaninamide, |
13467-26-0 | 500mg |
¥3031.00 | 2023-09-05 |
acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide Related Literature
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide
Professional Introduction to Acetic Acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide (CAS No. 13467-26-0)
Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide, identified by its Chemical Abstracts Service Number (CAS No.) 13467-26-0, is a compound of significant interest in the field of chemical and biomedical research. This compound, featuring a complex structure that includes an acetic acid moiety, an aminoacetyl group, and a phenyl-propanamide backbone, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry.
The molecular structure of Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide consists of several key functional groups that contribute to its unique chemical properties. The presence of the acetic acid group provides a carboxylic acid functionality, which can participate in various organic reactions such as esterification and amidation. The aminoacetyl moiety introduces both amine and acetyl groups, enhancing the compound's reactivity and potential utility in peptide synthesis and other biomolecular applications. Additionally, the phenyl-propanamide component contributes to the molecule's hydrophobicity and stability, making it a versatile building block in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The structural features of Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide make it a promising candidate for further investigation in drug discovery. Specifically, the combination of an acetic acid group and an aminoacetyl moiety suggests that this compound could serve as a precursor for the synthesis of bioactive molecules targeting various biological pathways. For instance, such compounds have been explored for their potential roles in modulating enzyme activity and interacting with specific protein receptors.
One of the most exciting areas of research involving Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide is its application in peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The aminoacetyl group in this compound can be strategically incorporated into peptide-like structures, allowing for the development of synthetic analogs with enhanced stability and bioavailability. This approach has been particularly valuable in the design of peptidomimetics targeting protease inhibition, which is crucial for treating various inflammatory and infectious diseases.
The phenyl-propanamide moiety in Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide also contributes to its potential as a pharmacological agent. Phenyl derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant effects. By incorporating this structural element, researchers aim to develop compounds that can interact with specific targets in the body, thereby modulating disease pathways. Preliminary studies have suggested that derivatives of this compound may exhibit promising effects in models of chronic inflammation and neurodegenerative disorders.
In addition to its pharmaceutical applications, Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide holds significance in synthetic chemistry. Its complex structure provides a rich framework for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties. Chemists have leveraged this compound as a key intermediate in multi-step synthetic routes, leading to the development of novel molecules with unique characteristics. The ability to modify both the acetic acid and aminoacetyl groups allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability.
The acetic acid group particularly plays a crucial role in these synthetic strategies. Its carboxylic acid functionality can undergo various transformations, including esterification, amidation, and coupling reactions with other biomolecules. These reactions are fundamental to the synthesis of complex pharmaceuticals and biologics, making Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide a valuable asset in medicinal chemistry laboratories. Furthermore, the presence of multiple reactive sites within this molecule allows for sequential functionalization, enabling the construction of intricate molecular architectures.
Recent advancements in computational chemistry have further enhanced the utility of Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide. Molecular modeling techniques have been employed to predict the binding interactions between this compound and biological targets such as enzymes and receptors. These studies have provided insights into how structural modifications can optimize binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can design more effective derivatives with improved therapeutic profiles.
The aminoacetyl group also contributes to the computational studies by providing additional sites for interaction with biological targets. This moiety can form hydrogen bonds with polar residues on proteins, enhancing binding stability. Additionally, its flexibility allows for conformational adjustments that optimize interactions within binding pockets. Such features make Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide an attractive scaffold for designing molecules with high affinity for specific targets.
In conclusion, Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenyl-propanamide (CAS No. 13467-26-0) is a multifunctional compound with significant potential in pharmaceutical research and synthetic chemistry. Its unique structural features make it a valuable building block for developing novel bioactive molecules targeting various diseases. The combination of an acetic acid group, an aminoacetyl moiety, and a phenyl-propanamide backbone provides numerous opportunities for chemical modification and functionalization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing drug discovery efforts worldwide.
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